2-Phenylpyrrolidine

nAChR SAR ligand design

2-Phenylpyrrolidine is a chiral saturated nitrogen heterocycle serving as a foundational scaffold in medicinal chemistry, with the (R)-enantiomer acting as a critical pharmacophoric element for achieving shape complementarity within the hydrophobic pockets of tropomyosin receptor kinases (TRKs). Its core structure underpins diverse applications, from serving as a neuronal nicotinic acetylcholine receptor (nAChR) ligand to its role in asymmetric synthesis as a chiral building block.

Molecular Formula C10H14N+
Molecular Weight 147.22 g/mol
CAS No. 1006-64-0
Cat. No. B085683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrrolidine
CAS1006-64-0
Molecular FormulaC10H14N+
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CC([NH2+]C1)C2=CC=CC=C2
InChIInChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2
InChIKeyJUTDHSGANMHVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrrolidine (CAS 1006-64-0): Structural and Pharmacological Profile for Research Sourcing


2-Phenylpyrrolidine is a chiral saturated nitrogen heterocycle serving as a foundational scaffold in medicinal chemistry, with the (R)-enantiomer acting as a critical pharmacophoric element for achieving shape complementarity within the hydrophobic pockets of tropomyosin receptor kinases (TRKs) [1]. Its core structure underpins diverse applications, from serving as a neuronal nicotinic acetylcholine receptor (nAChR) ligand [2] to its role in asymmetric synthesis as a chiral building block [3].

Why 2-Phenylpyrrolidine (1006-64-0) Cannot Be Interchanged with In-Class Analogs: A Guide for Procurement Specialists


In procurement for medicinal chemistry and chemical biology, the assumption that in-class pyrrolidine analogs are functionally interchangeable is demonstrably false. The specific positioning of the phenyl ring at the 2-position is a critical determinant of biological activity. Studies on nAChR ligands demonstrate that shifting the phenyl substituent or altering the core heterocycle leads to a >200-fold loss in binding affinity, with Ki values ranging from 46 nM for 2-phenylpyrrolidine analogs to >10,000 nM for less optimized regioisomers [1]. Furthermore, chirality is non-negotiable; the (R)-enantiomer of 2-phenylpyrrolidine provides a shape complementarity to the TRK hydrophobic pocket that is absent in both its (S)-enantiomer and alternative chiral amines, directly translating to a >50-fold difference in cellular potency [2].

Quantitative Comparative Evidence for 2-Phenylpyrrolidine (1006-64-0) to Inform Compound Selection


Regioisomeric Advantage: 2-Phenyl vs. 3-Phenyl Pyrrolidine in Receptor Binding

The position of the phenyl ring on the pyrrolidine core is a primary determinant of biological activity. Direct comparison in neuronal nicotinic acetylcholine receptor (nAChR) assays shows that 2-phenylpyrrolidine analogues achieve high affinity, whereas a regioisomeric shift (e.g., to 3-phenylpyrrolidine) results in a substantial loss of binding [1]. This is a key differentiator for scientists designing CNS-active ligands.

nAChR SAR ligand design

Chiral Selectivity: (R)-2-Phenylpyrrolidine vs. (S)-Enantiomer in TRK Inhibition

The (R)-enantiomer of 2-phenylpyrrolidine is not just a chiral variant but a structural prerequisite for potent pan-TRK inhibition. In a series of imidazopyridazine-based TRK inhibitors, the (R)-configured moiety provides a >50-fold improvement in cellular antiproliferative activity against TRK-dependent cell lines compared to the (S)-enantiomer or achiral alternatives [1]. This stereochemical discrimination is due to its optimized fit within the TRK protein's hydrophobic pocket, as confirmed by X-ray crystallography (PDB: 4YPS) [2].

TRK oncology stereochemistry

Functional Efficacy: 2-Phenylpyrrolidine vs. Pyrrolidine in EGFR Kinase Inhibition

The phenyl moiety on the 2-position of pyrrolidine is a key contributor to kinase inhibitory activity. In a direct comparison study on thieno[2,3-d]pyrimidine-based EGFR inhibitors, the presence of the phenyl group on the pyrrolidine ring (2-phenylpyrrolidine) was essential for activity. Replacing it with unsubstituted pyrrolidine resulted in a complete loss of EGFR-TK inhibition, demonstrating that the phenyl group is not merely a steric element but a critical pharmacophore [1].

EGFR kinase inhibitor SAR

Strategic Application Scenarios for 2-Phenylpyrrolidine (1006-64-0) Based on Comparative Evidence


TRK-Dependent Oncology Drug Discovery (Requires (R)-Enantiomer)

This scenario directly follows from the evidence in Section 3.2, which established the >50-fold potency advantage of the (R)-enantiomer in TRK inhibition. For projects developing pan-TRK inhibitors for cancers with NTRK gene fusions (e.g., colorectal, lung, glioblastoma), sourcing (R)-2-phenylpyrrolidine (CAS 56523-47-8) is mandatory. Its shape complementarity to the TRK hydrophobic pocket enables the design of orally bioavailable inhibitors capable of tumor regression, as demonstrated in the KM12 rat xenograft model [1]. Using the (S)-enantiomer or a racemic mixture would compromise the necessary cellular potency and in vivo efficacy.

Neuronal nAChR Ligand Design for Cognitive Disorders

This scenario is supported by the evidence in Section 3.1, which shows that 2-phenylpyrrolidine-based analogs achieve high nAChR affinity (Ki = 46 nM) compared to other regioisomers. This makes the scaffold a critical starting point for synthesizing and optimizing ligands targeting the α4β2 nicotinic receptor, a validated target for cognitive enhancement and smoking cessation [1]. The quantitative SAR data provides a clear rationale for selecting this specific regioisomer over 3-phenyl or other pyrrolidine derivatives for CNS programs requiring potent nAChR modulation [2].

Kinase Inhibitor Scaffold Optimization (EGFR, TRK)

The evidence from Sections 3.2 and 3.3 highlights that the 2-phenylpyrrolidine moiety is a privileged fragment for ATP-competitive kinase inhibitors. Its use is indicated when the goal is to build in selective potency against a specific kinase target. For example, in designing EGFR inhibitors, the phenyl group is essential for activity, and its omission (using pyrrolidine alone) abolishes inhibition [1]. This scenario applies to any kinase drug discovery program where the phenyl ring can be leveraged for hydrophobic pocket interactions, as validated by the TRK co-crystal structure [2].

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The fundamental chirality of 2-phenylpyrrolidine, and the profound biological implications of its enantiomeric purity detailed in Section 3.2, position it as a high-value chiral building block. This scenario involves its use in the asymmetric synthesis of complex pharmaceuticals and agrochemicals where the final product's stereochemistry dictates its biological activity [1]. Procurement in this context requires specification of the desired enantiomeric form, as using the incorrect enantiomer will yield an inactive or off-target product.

Technical Documentation Hub

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37 linked technical documents
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